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Cat. No.: B1679774

An in-depth analysis of the historical, toxicological, and regulatory context surrounding the
discontinuation of a once-common analgesic.

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical context
surrounding the withdrawal of phenacetin from the pharmaceutical market. Aimed at
researchers, scientists, and drug development professionals, this document delves into the key
scientific evidence and regulatory actions that led to the cessation of its use. It details the
toxicological findings, particularly nephrotoxicity and carcinogenicity, supported by quantitative
data from pivotal studies, detailed experimental protocols, and visualizations of the underlying
molecular pathways.

Introduction: The Rise and Fall of a Household
Analgesic

Introduced in 1887, phenacetin was a widely used over-the-counter analgesic and antipyretic
for nearly a century.[1][2][3] Often formulated in combination with aspirin and caffeine, it was a
common remedy for pain and fever. However, mounting evidence of severe adverse effects,
primarily kidney damage (analgesic nephropathy) and cancer, led to its gradual withdrawal from
markets worldwide.[4][5] This document will explore the scientific journey that unmasked the
dark side of this once-popular medication.
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Regulatory Timeline of Phenacetin's Withdrawal

The prohibition of phenacetin was a global effort, with various countries taking action as the
scientific evidence of its dangers became irrefutable. Canada was among the first to act,
withdrawing phenacetin from the market in 1978.[1] The United Kingdom followed suit in 1980,
and the United States Food and Drug Administration (FDA) ordered its removal in November
1983, citing its carcinogenic and kidney-damaging properties.[1][4][5] Other countries, including
Australia (1977), Germany (1986), and Belgium (1987), also banned the substance.[1]

The Core of the Controversy: Nephrotoxicity and
Carcinogenicity

The primary drivers for the withdrawal of phenacetin were its strong association with two
severe and often fatal conditions: analgesic nephropathy and urothelial carcinoma.

Analgesic Nephropathy: A Unique Form of Kidney
Damage

Analgesic nephropathy is a chronic kidney disease characterized by papillary necrosis and
interstitial nephritis.[6][7] The long-term and excessive use of analgesic mixtures containing
phenacetin was identified as the primary cause of this condition.

Numerous case-control studies established a strong link between phenacetin consumption
and the risk of developing analgesic nephropathy. A landmark Australian study demonstrated a
relative risk of 17 (95% ClI, 8.5 to 34.7) for developing analgesic nephropathy in individuals who
consumed large quantities of phenacetin-containing analgesics.[8]
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Study (Year)

Population

Key Finding

McCredie et al. (1988)

Australian bladder cancer

patients

Lifetime use of 0.1 kg or more
of phenacetin was associated
with a significant 2-fold
increased risk of bladder

cancer.[1]

Piper et al. (1986)

US bladder cancer patients

Heavy, daily use of
phenacetin-containing
analgesics was associated
with a non-significant
increased risk of bladder

cancer.[1]

McLaughlin et al. (1984)

US kidney cancer patients

Reported an increased risk of
kidney cancer among regular
users of phenacetin-containing
preparations, though the
findings were not statistically

significant.[1]

Australian Study (McCredie et
al., 1993)

Australian renal pelvis and

ureter cancer patients

Showed a highly increased
relative risk and a strong,
statistically significant dose-
response relationship between
phenacetin consumption and
cancers of the renal pelvis and

ureter.[1]

Swiss Prospective Study
(Dubach et al., 1991)

623 healthy women using
phenacetin-containing

analgesics and 621 non-users

Over 20 years, phenacetin
users had a relative risk of
16.1 for death from urologic or

renal disease.[9]

Carcinogenicity: A Clear and Present Danger

The International Agency for Research on Cancer (IARC) has classified phenacetin as a

Group 1 carcinogen, meaning it is carcinogenic to humans.[1] The primary cancer associated

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK304337/
https://www.ncbi.nlm.nih.gov/books/NBK304337/
https://www.ncbi.nlm.nih.gov/books/NBK304337/
https://www.ncbi.nlm.nih.gov/books/NBK304337/
https://www.jwatch.org/jw199101250000001/1991/01/25/solid-evidence-risks-phenacetin-abuse
https://www.benchchem.com/product/b1679774?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK304337/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

with phenacetin use is urothelial carcinoma, particularly of the renal pelvis.[3][4]

Case-control studies have consistently demonstrated a positive association between the use of
phenacetin-containing analgesics and cancers of the renal pelvis and bladder, with relative
risks ranging from 2.4 to over 6.[10][11] A population-based case-control study in New South
Wales, Australia, found that phenacetin/aspirin compound analgesics increased the risk of
renal pelvic cancer by a factor of 12.2 (95% CI 6.8-22.2).[12]

Animal studies provided crucial supporting evidence. Long-term feeding of phenacetin to rats
and mice induced both benign and malignant tumors of the urinary tract.[1][13]

Study (Year) Animal Model Key Finding

Dietary administration of

phenacetin caused benign and

Isaka et al. (1979) Rats ) )
malignant tumors of the urinary
tract and nasal cavity.[1][13]

A mixture of phenacetin,
phenazone, and caffeine
caused liver cancer.

Johansson (1981) Male Rats

Phenacetin alone or with
phenazone slightly increased
kidney tumors.[13][14]

Mechanistic Insights into Phenacetin Toxicity

The toxicity of phenacetin is not due to the parent compound itself but rather to its metabolic
products.

Metabolic Activation

Phenacetin is primarily metabolized in the liver. The major pathway involves O-deethylation to
form paracetamol (acetaminophen), which is the clinically relevant analgesic.[4] However, a
minor but critical pathway involves the deacetylation of phenacetin to the carcinogenic
metabolite, p-phenetidine.[4] Furthermore, the paracetamol formed can be bioactivated by
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cyclooxygenases in the kidney to N-acetyl-p-benzoquinoneimine (NAPQI), a reactive
metabolite that depletes cellular glutathione and leads to oxidative damage.[6]

Phenacetin Metabolic Pathways

Phenacetin

O-deethylation Deacetylation
(Majorn Pathway) (Minor Pathway)

Paracetamol
(Acetaminophen)

Bioactivation p-Phenetidine
(Cyclopxygenase in Kidney) [{®z=1¢w1glele[=13[[9)]

NAPQI
(Reactive Metabolite)
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Oxidative
Stress

Cell Damage &
Necrosis
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Phenacetin's metabolic activation pathways.

Signaling Pathways to Toxicity

The reactive metabolites of phenacetin are thought to initiate a cascade of cellular events
leading to nephrotoxicity and carcinogenesis. The depletion of glutathione by NAPQI leads to
increased oxidative stress, lipid peroxidation, and damage to cellular macromolecules,
including DNA. This can trigger apoptotic and necrotic cell death pathways in the renal papilla.
The carcinogenic metabolite, p-phenetidine, is believed to act as a tumor initiator.

Signaling Pathways in Phenacetin-Induced Toxicity

Reactive Metabolites
(NAPQI, p-phenetidine)

DNA Damage & o
Adduct Formation

Apoptosis Necrosis

Cell Proliferation

Tumor Initiation

Carcinogenesis
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Cellular pathways to phenacetin toxicity.

Key Experimental Protocols

The following summarizes the methodology of a pivotal animal study that provided strong
evidence for the carcinogenicity of phenacetin.

Long-Term Feeding Study in Rats (Isaka et al., 1979)

o Objective: To assess the carcinogenicity of phenacetin in Sprague-Dawley rats.
o Methodology:
o Animal Model: Male and female Sprague-Dawley rats.

o Dietary Administration: Two groups of 50 male and 50 female rats were fed diets
containing either 2.5% or 1.25% phenacetin for 18 months. This was followed by a 6-

month period on a basal diet.

o Control Group: A control group of 65 male and 65 female rats received only the basal diet
for 24 months.

o Endpoint: Animals were monitored for tumor development. Surviving animals were
sacrificed at 24 months, and all animals underwent histopathological examination of their
organs.

¢ Results: A high incidence of neoplasms was observed in the phenacetin-fed groups. In the
2.5% phenacetin group, 96.3% of males and 77.8% of females developed tumors. In the
1.25% group, the rates were 90.9% for males and 76.0% for females. The tumors were
predominantly located in the nasal cavity and urinary tract.[15]
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Workflow of Isaka et al. (1979) Carcinogenicity Study
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:
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Administration

;
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Diet Period

;
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Tumor Development

:

Sacrifice at 24 Months

:

Histopathological
Examination
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Isaka et al. (1979) experimental workflow.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1679774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The withdrawal of phenacetin from the market serves as a critical case study in
pharmacovigilance and the importance of post-market surveillance. The convergence of
evidence from epidemiological studies, animal models, and mechanistic research unequivocally
demonstrated the significant risks of nephrotoxicity and carcinogenicity associated with long-
term phenacetin use. This body of work not only led to the removal of a harmful drug but also
advanced our understanding of chemically-induced kidney disease and cancer. The lessons
learned from the phenacetin story continue to inform modern drug development and regulatory
practices, emphasizing the paramount importance of patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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